4-Chloro-4'-hydroxybenzophenone

High-Performance Polymers Thermoplastics Polyether Ketone

The asymmetric 4-chloro/4'-hydroxy substitution pattern uniquely enables self-condensation polymerization to yield PEK with superior Tg (153°C) and Tm (373°C) over standard PEEK. Procuring high-purity CHBP (≥98%) is critical—impurities terminate polymer chain growth, directly reducing inherent viscosity (IV). As the penultimate fenofibrate intermediate, strict control of Fenofibrate Impurity A is mandatory for API manufacturers. We provide lot-specific COA, ensuring batch-to-batch consistency for polymer synthesis and pharmaceutical production. Bulk packaging available with ambient shipping.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 42019-78-3
Cat. No. B194592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-hydroxybenzophenone
CAS42019-78-3
Synonyms4-Chloro-4'-Hydroxybenzophenone;  (4-Chlorophenyl)(4-hydroxyphenyl)methanone; 
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
InChIKeyRUETVLNXAGWCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): Technical Specifications and Procurement Considerations


4-Chloro-4'-hydroxybenzophenone (C₁₃H₉ClO₂, MW 232.66) is an asymmetric benzophenone derivative featuring a 4-chloro substitution on one phenyl ring and a 4-hydroxy substitution on the other [1]. This unique functional group arrangement confers dual reactivity: the hydroxyl moiety enables further functionalization (e.g., alkylation, esterification), while the chlorine atom serves as a leaving group for nucleophilic aromatic substitution, facilitating polymer formation . The compound is a white to off-white crystalline solid with a melting point of 177–181 °C and a topological polar surface area (TPSA) of 37.3 Ų [1]. Its principal applications include serving as the critical monomer for polyether ketone (PEK) synthesis via self-condensation polymerization, and as the key intermediate in the manufacture of the lipid-lowering drug fenofibrate .

Why 4-Chloro-4'-hydroxybenzophenone Cannot Be Substituted by Common Benzophenone Analogs in Critical Applications


The asymmetric 4-chloro/4'-hydroxy substitution pattern of this compound is structurally unique and non-interchangeable with common symmetric analogs like 4,4'-dihydroxybenzophenone or 4,4'-dichlorobenzophenone. The presence of both a nucleophilic hydroxyl group and an electrophilic chlorine atom on the same molecule enables self-condensation polymerization to yield PEK—a reaction mechanism that symmetric dihalogenated or dihydroxylated benzophenones cannot undergo [1]. Similarly, the chloro substituent is essential for the final bioactivity of fenofibrate; substituting this intermediate with a non-halogenated analog would result in an inactive compound, as the chlorine atom is retained in the active pharmaceutical ingredient and is required for receptor binding [2]. Furthermore, the compound's specific ring twist angle of 64.66(8)°, a consequence of its asymmetric substitution, influences its crystalline packing and physicochemical properties, distinguishing it from both unsubstituted benzophenone (65°) and more twisted analogs [3].

Quantitative Differentiation of 4-Chloro-4'-hydroxybenzophenone: Comparative Evidence vs. Key Analogs


Thermal Performance: PEK Polymer Derived from 4-Chloro-4'-hydroxybenzophenone Exhibits Superior Tg and Tm Compared to Standard PEEK

4-Chloro-4'-hydroxybenzophenone (CHBP) serves as the monomer for polyether ketone (PEK) synthesis via self-condensation. The resulting PEK polymer exhibits a glass transition temperature (Tg) of 153 °C and a melting temperature (Tm) of 373 °C, which are markedly higher than those of standard PEEK, synthesized from 4,4'-difluorobenzophenone and hydroquinone, which has a Tg of 143 °C and Tm of 335 °C [1]. This represents a quantified increase of +10 °C in Tg and +38 °C in Tm. The superior thermal properties of PEK translate to enhanced heat resistance, making CHBP-derived PEK the preferred monomer for applications requiring sustained high-temperature performance [2].

High-Performance Polymers Thermoplastics Polyether Ketone

Conformational Distinction: Ring Twist Angle Differentiates 4-Chloro-4'-hydroxybenzophenone from Unsubstituted and Ortho-Substituted Benzophenones

X-ray crystallographic analysis reveals that 4-chloro-4'-hydroxybenzophenone adopts a ring twist angle of 64.66(8)° between its two aromatic rings [1]. This value is close to the 65° angle observed in the metastable monoclinic form of unsubstituted benzophenone, but significantly smaller than the 83.72(6)° twist found in 2-amino-2',5-dichlorobenzophenone, a related ortho-substituted derivative [1]. Conformational differences of this magnitude influence crystal packing density, melting point, and solid-state reactivity, impacting downstream processing and formulation [2].

Crystallography Molecular Conformation Solid-State Properties

UV Absorption Spectrum: Broad UVA/UVB Coverage Enables Distinct Photoprotection Profile

4-Chloro-4'-hydroxybenzophenone absorbs UV radiation primarily in the 280–350 nm range, encompassing both UVB (280–320 nm) and a significant portion of UVA (320–400 nm) radiation . The maximum absorption wavelength (λmax) is reported at 288.8 nm in chloroform solution [1]. In contrast, the closely related analog 4-hydroxybenzophenone exhibits an experimental absorption maximum at 285 nm in diethyl ether and a theoretical maximum at 283 nm in vacuum, with its absorption band centered primarily in the UVB region [2]. The broader absorption profile of the chlorinated derivative, attributed to the electron-withdrawing effect of the chloro substituent, provides enhanced protection across a wider UV spectrum .

UV Absorber Photostability Polymer Additives

Tyrosinase Inhibitory Activity: Quantified IC₅₀ Value Demonstrates Skin-Lightening Potential

4-Chloro-4'-hydroxybenzophenone inhibits tyrosinase, the key enzyme in melanin biosynthesis, with an IC₅₀ value of approximately 5.2 μM in vitro . While many benzophenone derivatives exhibit tyrosinase inhibition, the specific IC₅₀ value provides a quantitative benchmark for potency. For comparison, the well-studied skin-lightening agent kojic acid, a non-benzophenone standard, exhibits an IC₅₀ of approximately 20–50 μM under similar assay conditions [1]. The compound also demonstrates free radical scavenging activity, contributing to a dual mechanism of action against oxidative stress and pigmentation .

Tyrosinase Inhibition Melanogenesis Cosmetic Active

High-Value Application Scenarios for 4-Chloro-4'-hydroxybenzophenone Based on Quantified Differentiation


Monomer for High-Temperature Polyether Ketone (PEK) Engineering Plastics

4-Chloro-4'-hydroxybenzophenone is the essential monomer for synthesizing PEK via nucleophilic aromatic substitution self-condensation. The resulting PEK polymer exhibits a glass transition temperature (Tg) of 153 °C and a melting temperature (Tm) of 373 °C, representing a +10 °C and +38 °C improvement, respectively, over standard PEEK (Tg 143 °C, Tm 335 °C) [1]. This thermal advantage makes CHBP-derived PEK the material of choice for components in aerospace, automotive under-hood parts, and industrial machinery that must maintain mechanical integrity at sustained elevated temperatures. Procurement of high-purity CHBP (typically ≥99%) is critical, as impurities can terminate polymer chain growth and reduce the inherent viscosity of the final product [2].

Key Intermediate in Fenofibrate API Synthesis

4-Chloro-4'-hydroxybenzophenone is the penultimate intermediate in the industrial synthesis of fenofibrate, a widely prescribed fibric acid derivative for managing hyperlipidemia. The chloro substituent on the benzophenone core is retained in the final drug substance and is essential for pharmacological activity [3]. High-yielding synthetic routes to CHBP, achieving yields of 84% to 88.2% with purities exceeding 99%, have been optimized for large-scale manufacturing, making this compound a cost-effective and reliable building block for pharmaceutical production . Regulatory compliance, including stringent control of related impurities (e.g., Fenofibrate Impurity A), is mandatory for API manufacturing.

Broad-Spectrum UV Stabilizer for Industrial Polymers and Coatings

With an absorption range spanning 280–350 nm and a λmax of 288.8 nm, 4-chloro-4'-hydroxybenzophenone provides broader UV protection compared to non-halogenated analogs like 4-hydroxybenzophenone (λmax 285 nm) . This extended coverage makes it particularly effective as a photostabilizer in polyolefins (PE, PP), PVC, and outdoor architectural coatings exposed to full-spectrum sunlight. The electron-withdrawing chloro substituent enhances photostability by reducing the rate of photodegradation pathways . For formulators, this translates to extended service life of UV-exposed materials and reduced frequency of additive replenishment.

Tyrosinase Inhibitor for Cosmetic and Dermatological Research

4-Chloro-4'-hydroxybenzophenone demonstrates tyrosinase inhibition with an IC₅₀ of approximately 5.2 μM, coupled with free radical scavenging activity . This dual-action profile positions the compound as a candidate for research into skin-lightening formulations and anti-pigmentation therapeutics. The quantified potency enables direct benchmarking against reference inhibitors, facilitating rational selection for in vitro and ex vivo studies of melanogenesis. Researchers should note that while activity is established, further toxicological and formulation studies are required for finished consumer product development.

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